molecular formula C11H15BO2 B12532594 5-Benzyl-2-methyl-1,3,2-dioxaborinane CAS No. 672290-85-6

5-Benzyl-2-methyl-1,3,2-dioxaborinane

Cat. No.: B12532594
CAS No.: 672290-85-6
M. Wt: 190.05 g/mol
InChI Key: MQXCZOWMWNBLML-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-methyl-1,3,2-dioxaborinane typically involves the reaction of benzyl alcohol with 2-methyl-1,3-propanediol in the presence of a boron source, such as boric acid or boron trichloride. The reaction is carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane. The mixture is heated to facilitate the formation of the dioxaborinane ring through a condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Benzyl-2-methyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT).

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-Benzyl-2-methyl-1,3,2-dioxaborinane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-methyl-1,3,2-dioxaborinane is unique due to the presence of both benzyl and methyl groups, which enhance its stability and reactivity. These features make it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

CAS No.

672290-85-6

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

5-benzyl-2-methyl-1,3,2-dioxaborinane

InChI

InChI=1S/C11H15BO2/c1-12-13-8-11(9-14-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

MQXCZOWMWNBLML-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)CC2=CC=CC=C2)C

Origin of Product

United States

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